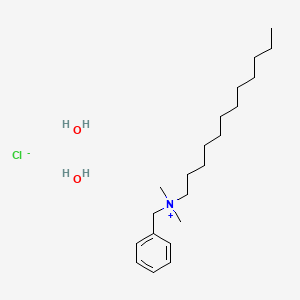

Benzyldodecyldimethylammonium Chloride Dihydrate

Übersicht

Beschreibung

Benzyldodecyldimethylammonium Chloride Dihydrate is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used as a biocide to target antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Pseudomonas aeruginosa . This compound exhibits bacteriostatic or bactericidal properties depending on its concentration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Benzyldodecyldimethylammoniumchlorid-Dihydrat kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von Dodecyl-bromid mit Dimethylamin unter Bildung von Dodecyldimethylamin. Dieses Zwischenprodukt wird dann mit Benzylchlorid zu Benzyldodecyldimethylammoniumchlorid umgesetzt . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und erfordern kontrollierte Temperaturen, um optimale Ausbeuten zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von Benzyldodecyldimethylammoniumchlorid-Dihydrat in großtechnischen Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen gemischt werden. Der Prozess ist so optimiert, dass eine hohe Reinheit und Ausbeute gewährleistet ist. Das Endprodukt wird häufig kristallisiert und gereinigt, um die gewünschten Qualitätsstandards zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzyldodecyldimethylammoniumchlorid-Dihydrat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der quartären Ammoniumgruppe an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Weniger häufig kann die Verbindung unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid werden häufig in Substitutionsreaktionen verwendet.

Oxidation und Reduktion: Starke Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene substituierte Ammoniumverbindungen liefern .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

BDDMAC is widely recognized for its effectiveness as a biocide, particularly against antibiotic-resistant bacteria. It has demonstrated significant antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. Its mechanism involves disrupting microbial membranes through ionic and hydrophobic interactions, leading to loss of membrane integrity and cell death .

Case Study : In vitro studies indicate that BDDMAC can inhibit the growth of Pseudomonas fluorescens at concentrations as low as 20 mg/L, showcasing its potential in clinical disinfectants and antiseptics .

| Pathogen | MIC (mg/L) |

|---|---|

| Pseudomonas fluorescens | 20 |

| Methicillin-resistant Staphylococcus aureus | Varies |

| Multidrug-resistant Pseudomonas aeruginosa | Varies |

Surfactants

As a surfactant, BDDMAC enhances the foaming and cleansing properties of personal care products such as shampoos and conditioners. Its surfactant characteristics allow for improved emulsification and stabilization of formulations .

Application Example : In personal care formulations, BDDMAC is used to improve the texture and efficacy of products, making them more appealing to consumers.

Emulsifiers

In the food industry, BDDMAC serves as an emulsifier, stabilizing mixtures of oil and water in products like dressings and sauces. Its ability to reduce surface tension makes it a valuable ingredient in various culinary applications .

Phase Transfer Catalysts

In organic synthesis, BDDMAC acts as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., liquid-solid). This property is crucial for improving reaction efficiency in synthetic chemistry .

Research Reagents

BDDMAC is commonly utilized in laboratories as a reagent for various chemical reactions. It plays a significant role in studies involving membrane dynamics and cellular interactions, providing insights into cellular processes .

Wirkmechanismus

Benzyldodecyldimethylammonium Chloride Dihydrate exerts its effects by interacting with microbial cell membranes. The compound binds to the membrane surfaces through ionic and hydrophobic interactions, leading to membrane disruption and loss of integrity . This results in the leakage of essential intracellular constituents, causing significant and irreversible changes in the cell structure . The compound’s antimicrobial activity is concentration-dependent, with higher concentrations exhibiting bactericidal effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzalkoniumchlorid: Eine weitere quartäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.

Cetylpyridiniumchlorid: Ein kationisches Tensid, das in Mundspülungen und Desinfektionsmitteln verwendet wird.

Dodecyltrimethylammoniumchlorid: Ein Tensid mit Anwendungen in Waschmitteln und Weichspülern.

Einzigartigkeit

Benzyldodecyldimethylammoniumchlorid-Dihydrat ist aufgrund seiner spezifischen Struktur einzigartig, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dieses Gleichgewicht verstärkt seine Fähigkeit, mit mikrobiellen Membranen zu interagieren, was es zu einem wirksamen Biozid macht . Darüber hinaus bietet seine Dihydratform im Vergleich zu anderen ähnlichen Verbindungen eine verbesserte Löslichkeit und Stabilität .

Biologische Aktivität

Benzyldodecyldimethylammonium chloride dihydrate (BDDAC) is a quaternary ammonium compound (QAC) widely used as a disinfectant and antiseptic. Its biological activity is primarily attributed to its surfactant properties, which disrupt cellular membranes, leading to antimicrobial effects. This article reviews the biological activity of BDDAC, focusing on its antimicrobial properties, cytotoxicity, and effects on various biological systems.

BDDAC is characterized by its long hydrophobic dodecyl chain and a positively charged ammonium group, which allow it to interact with negatively charged bacterial cell membranes. The mechanism of action involves:

- Membrane Disruption : BDDAC integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : It interferes with membrane-bound enzymes, affecting metabolic processes within microbial cells.

- Biofilm Disruption : BDDAC has been shown to inhibit biofilm formation by various pathogens, enhancing its efficacy as a disinfectant.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of BDDAC against a range of microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) for various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Candida albicans | 4.0 |

These values indicate that BDDAC is particularly effective against Gram-positive bacteria, with lower MICs compared to Gram-negative bacteria and fungi.

Cytotoxicity Studies

Cytotoxicity assessments reveal that BDDAC's effects are concentration-dependent. Research indicates that at higher concentrations, BDDAC can induce cytotoxic effects in mammalian cell lines. A study conducted on human corneal epithelial cells found that exposure to BDDAC concentrations above 10 mg/L resulted in significant cell death and impaired barrier function.

Case Study: Corneal Cell Toxicity

A detailed examination of corneal epithelial cells exposed to varying concentrations of BDDAC showed:

- Concentration of 1 mg/L : Minimal cytotoxicity observed.

- Concentration of 10 mg/L : Approximately 30% cell death.

- Concentration of 100 mg/L : Over 70% cell death and significant disruption of tight junctions.

These findings highlight the importance of careful dosage management when using BDDAC in clinical settings.

Ecotoxicological Impact

The impact of BDDAC on non-target organisms has also been studied, particularly its effects on aquatic ecosystems. For instance, exposure to sub-lethal concentrations has been shown to disrupt the gut microbiota in honeybees (Apis mellifera), leading to detrimental effects on their health and behavior.

Study Summary: Honeybee Gut Microbiota Disruption

| Exposure Concentration (mg/L) | Microbiota Diversity Index | Survival Rate (%) |

|---|---|---|

| Control | 5.2 | 100 |

| 1 | 4.8 | 90 |

| 10 | 3.5 | 70 |

| 100 | 2.0 | 40 |

This study underscores the potential ecological risks associated with the use of BDDAC in agricultural and urban settings.

Eigenschaften

IUPAC Name |

benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.